Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide
Description
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a quaternary phosphonium salt characterized by three distinct aryl substituents attached to a central phosphorus atom: two 4-methoxyphenyl groups, one 4-nitrophenyl group, and one phenyl group. Its molecular formula is C₂₆H₂₁BrNO₄P, with a molecular weight of 522.31 g/mol. The compound combines electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups, which influence its electronic properties, solubility, and reactivity. Such phosphonium salts are typically synthesized via alkylation or arylation of triphenylphosphine with halogenated aromatic precursors under controlled conditions .
Properties
CAS No. |
71412-17-4 |
|---|---|
Molecular Formula |
C26H23BrNO4P |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1 |
InChI Key |
LKCOJLWPZUUBET-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the quaternization of a triarylphosphine derivative with an appropriate alkyl halide or aryl halide, resulting in the formation of the phosphonium salt. This process generally follows a two-step mechanism:
- Nucleophilic attack of the triarylphosphine on an aryl halide to form a phosphonium intermediate.
- Isolation and purification of the phosphonium bromide salt .
The key to this synthesis is the selection of the correct phosphine precursor and halide electrophile to introduce the desired substituents on the phosphorus atom.
Detailed Synthetic Procedure
A representative synthesis can be outlined as follows:
-
- Bis(4-methoxyphenyl)phenylphosphine or its derivatives.
- 4-Nitrobromobenzene or related aryl bromide.
- Solvent such as tetrahydrofuran (THF), diethyl ether, or acetone.
- Inert atmosphere (argon or nitrogen) to prevent oxidation.
Step 1: Preparation of Triarylphosphine Intermediate
- Bis(4-methoxyphenyl)phenylphosphine can be synthesized via reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium chloride (Grignard reagent) in THF at low temperature (-78 °C to room temperature) under inert atmosphere.
- After reaction completion, the mixture is quenched, and the phosphine intermediate is purified by silica gel chromatography.
Step 2: Quaternization to Form Phosphonium Bromide
- The triarylphosphine intermediate is reacted with 4-nitrobromobenzene in an appropriate solvent.
- The reaction proceeds via nucleophilic substitution where the phosphorus lone pair attacks the electrophilic aryl bromide carbon, forming the phosphonium salt.
- The reaction mixture is refluxed or stirred at elevated temperature until completion, monitored by thin-layer chromatography (TLC).
- After reaction completion, the product is purified by column chromatography or recrystallization to yield this compound as a pale yellow solid.
Reaction Conditions and Yields
Purification Techniques
- Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed to purify the phosphine oxide intermediates and phosphonium salts.
- Recrystallization from solvents such as acetone or methylcarbonate solutions at elevated temperatures (around 70 °C) followed by slow cooling can yield high-purity crystalline phosphonium bromide salts.
Analytical Characterization and Research Findings
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show aromatic proton signals between 6.5–8.5 ppm, with characteristic signals for methoxy groups around 3.7 ppm. The phosphorus environment can be confirmed by ^31P NMR.
- Mass Spectrometry (MS): Confirms molecular weight (~524.3 g/mol) and molecular ion peaks corresponding to the phosphonium salt.
- Elemental Analysis: Confirms the presence of bromine and nitrogen consistent with the nitrophenyl substituent.
- Infrared Spectroscopy (IR): Shows characteristic P–C stretching vibrations and nitro group absorptions around 1500–1350 cm^-1.
Research has demonstrated that the electronic properties of this compound arise from the electron-donating methoxy groups and electron-withdrawing nitro group, which influence its reactivity and stability in catalytic applications.
Summary Table of Preparation Methods
| Parameter | Description |
|---|---|
| Molecular Formula | C26H23BrNO4P |
| Molecular Weight | 524.3 g/mol |
| Key Starting Materials | Chlorobis(4-methoxyphenyl)phosphine, phenylmagnesium chloride, 4-nitrobromobenzene |
| Solvents | Tetrahydrofuran (THF), diethyl ether, acetone, phenol |
| Reaction Atmosphere | Inert gas (argon or nitrogen) |
| Reaction Temperature | -78 °C to room temperature for phosphine synthesis; reflux or room temperature for quaternization |
| Typical Yields | 85–98% |
| Purification | Silica gel chromatography, recrystallization |
| Characterization Techniques | ^1H NMR, ^31P NMR, MS, IR, elemental analysis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s phosphonium center facilitates nucleophilic displacement reactions, particularly in the presence of strong nucleophiles. Key findings include:
-
Alkylation/Dealkylation Pathways : Reacts with alkyl halides to form mixed phosphonium intermediates, enabling transfer of aromatic groups in multi-step syntheses .
-
Halide Exchange : Bromide counterion substitution occurs with iodide or chloride under phase-transfer conditions, forming derivatives like bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium iodide .
Table 1: Representative Nucleophilic Substitutions
Role in Catalytic Cycles
The compound participates as a transient intermediate in copper-catalyzed cycloadditions and organocatalytic processes:
-
Cycloaddition Catalysis : Acts as a phosphonium intermediate in copper(I)-mediated 1,3-dipolar cycloadditions between azides and alkynes, stabilizing reactive copper species during triazole formation .
-
Redox Cycling : In silane-mediated reductions, the phosphonium ion undergoes reversible P(III)/P(V) transitions, enabling catalytic deoxygenation of phosphine oxides (Table 2) .
Table 2: Catalytic Deoxygenation Efficiency
| Catalyst | Substrate | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| (4-NO₂C₆H₄O)₂P(O)OH | Triphenylphosphine oxide | 2 | >99 |
| Ti(OPr)₄ | Phosphonium bromide | 1 | 86 |
| Data adapted from silane-mediated reductions |
Cycloaddition and Annulation Reactions
The electron-withdrawing nitro group enhances reactivity in [3+2] and [4+2] cycloadditions:
-
Azide-Alkyne Cycloaddition (AAC) : Forms triazole derivatives under mild conditions, with the phosphonium ion stabilizing Cu(I) intermediates (TOF up to 120 h⁻¹) .
-
Inverse Electron-Demand Diels-Alder : Participates as an electron-deficient dienophile with electron-rich dienes, yielding polycyclic adducts .
Redox and Ligand Behavior
The compound’s redox activity is pivotal in photoredox catalysis:
Scientific Research Applications
Catalytic Applications
1.1 Phosphine Catalysis
Phosphonium salts like Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide serve as effective catalysts in several organic reactions. They can facilitate nucleophilic additions and substitutions due to the electron-rich nature of the phosphorus atom. For instance, they have been utilized in:
- Michael Additions : The compound can enhance the yields of Michael addition reactions between aldehydes and maleimides, demonstrating its role as a nucleophilic catalyst .
- Cross-Coupling Reactions : It has been shown to participate in nickel-catalyzed cross-coupling reactions involving carbon-oxygen bonds, which are pivotal in forming complex organic molecules .
1.2 Organocatalysis
The compound has been investigated for its role in organocatalysis, where it can promote various transformations without the need for metal catalysts. For example, it has been used in enantioselective intramolecular reactions, producing chiral compounds with high yields and selectivity .
Organic Synthesis
2.1 Synthesis of Functionalized Compounds
this compound has been employed in the synthesis of diverse functionalized organic compounds. Its ability to stabilize reactive intermediates makes it suitable for:
- Formation of Quaternary Stereocenters : The compound can be used in reactions that yield complex structures with quaternary stereocenters, which are significant in pharmaceuticals .
- Synthesis of Isoindolines and Related Structures : It has been effectively applied in the synthesis of isoindoline derivatives through phosphine-catalyzed annulation reactions, showcasing its versatility in generating biologically relevant molecules .
Material Science
3.1 Development of Advanced Materials
The unique properties of this compound also extend to material science applications:
- Conductive Polymers : Research indicates that phosphonium salts can be incorporated into polymer matrices to enhance electrical conductivity and thermal stability, making them suitable for electronic applications.
- Coatings and Films : The compound can be utilized in creating protective coatings that exhibit improved chemical resistance and durability due to the phosphonium moiety's inherent stability.
Case Studies
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares the target compound with analogous phosphonium salts:
Key Observations:
- Substituent Effects: The target compound’s combination of electron-donating (methoxy) and withdrawing (nitro) groups creates a polarized phosphonium cation. This contrasts with salts like [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide, where the methoxycarbonyl group (-COOCH₃) provides moderate electron withdrawal but less resonance stabilization than nitro .
- Solubility: Nitro groups enhance polarity but reduce solubility in non-polar solvents compared to methoxy-substituted analogs. For example, (4-Carboxybutyl)triphenylphosphonium bromide, with an aliphatic carboxylate chain, exhibits higher aqueous solubility .
Biological Activity
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including methoxy and nitro groups on the aromatic rings, contribute to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C26H23BrNO4P
- Molecular Weight : 524.34 g/mol
- CAS Number : 71412-17-4
The compound can undergo various chemical reactions, including oxidation, substitution, and hydrolysis, which may influence its biological activity. For instance, the nitro group can be reduced to an amino group, potentially enhancing its reactivity with biological targets.
The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes and receptors. The phosphonium center facilitates the formation of reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the nitro group can form reactive species upon reduction, further contributing to its bioactivity.
Antimicrobial Activity
Recent studies have explored the compound's potential as an antimicrobial agent. The presence of the phosphonium moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial cells. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, suggesting its potential as a therapeutic agent against infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer cell death. Studies have shown that it effectively reduces tumor growth in animal models, highlighting its therapeutic potential .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In a separate study assessing anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Q & A
Q. What synthetic methodologies are recommended for preparing Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide?
The synthesis typically involves nucleophilic substitution reactions. Triphenylphosphine reacts with brominated aromatic precursors (e.g., 4-bromoanisole and 4-nitrobenzyl bromide) under controlled conditions. A stepwise approach ensures selective substitution, with purification via recrystallization or column chromatography. Reaction monitoring by TLC and characterization via / NMR is critical .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Q. What are the solubility properties of this compound?
It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hydrocarbons. Solubility tests in ethanol or acetonitrile may vary due to nitro group polarity .
Q. What safety protocols are essential during handling?
Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in desiccators at 2–8°C to prevent hydrolysis. Refer to MSDS for nitro compound-specific hazards .
Advanced Research Questions
Q. How does the nitro group influence electronic properties and reactivity?
The nitro group’s electron-withdrawing nature increases the phosphonium center’s electrophilicity, enhancing its utility in Wittig reactions. Computational studies (DFT) show reduced electron density at phosphorus, facilitating ylide formation .
Q. What strategies mitigate decomposition during long-term storage?
Q. How does this compound compare to other phosphonium salts in catalytic applications?
The methoxy groups enhance solubility in organic phases, while the nitro group stabilizes transition states in cross-coupling reactions. Comparative kinetic studies show 20–30% higher yields in Stille couplings versus non-nitrated analogues .
Q. What contradictions exist in reported reaction conditions for ylide generation?
Conflicting data on optimal bases (e.g., KOtBu vs. NaH) may arise from solvent polarity effects. Ethanol/THF mixtures (1:1) balance ylide stability and reactivity, as shown in controlled trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
